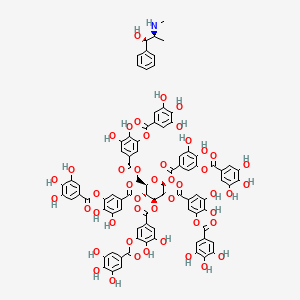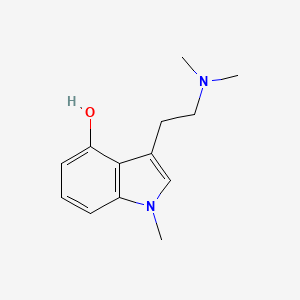![molecular formula C16H28 B576518 (1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene CAS No. 14458-51-6](/img/new.no-structure.jpg)
(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1β,3β,8β,10β)-Tricyclo[84113,8]hexadeca-1,3,5,7,9,11,13-heptene is a complex polycyclic hydrocarbon with a unique tricyclic structure This compound is notable for its intricate arrangement of carbon atoms, which forms a rigid and highly strained framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene typically involves multiple steps, starting from simpler hydrocarbons. One common approach is the Diels-Alder reaction, which forms the core tricyclic structure. This is followed by a series of functional group manipulations and ring-closing reactions to achieve the final product. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the strained rings.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the desired compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or ketones.
Reduction: The compound can be reduced to form more saturated hydrocarbons, often using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substituting agents: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction typically produces more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of strained ring systems.
Medicine: Investigated for its potential as a scaffold in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene exerts its effects is primarily through its interaction with other molecules. Its rigid and strained structure allows it to fit into specific molecular sites, potentially inhibiting or modifying the activity of enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[6.2.1.02,7]undeca-4,9-diene: Another polycyclic hydrocarbon with a different ring structure.
Pentacyclo[5.4.0.02,6.03,10.05,9]undeca-4,8-diene: Known for its highly strained framework.
Bicyclo[2.2.1]heptane: A simpler bicyclic compound often used as a starting material in the synthesis of more complex structures.
Uniqueness
(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene is unique due to its specific tricyclic arrangement and the degree of strain in its structure. This makes it particularly interesting for studying the effects of ring strain on chemical reactivity and stability.
Propiedades
Número CAS |
14458-51-6 |
|---|---|
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
tricyclo[8.4.1.13,8]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-14-9-13(5-1)11-15-7-3-4-8-16(10-15)12-14/h13-16H,1-12H2 |
Clave InChI |
RDGOHVNIYHIABE-UHFFFAOYSA-N |
SMILES |
C1CCC2CC3CCCCC(C3)CC(C1)C2 |
SMILES canónico |
C1CCC2CC3CCCCC(C3)CC(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]](/img/structure/B576436.png)
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
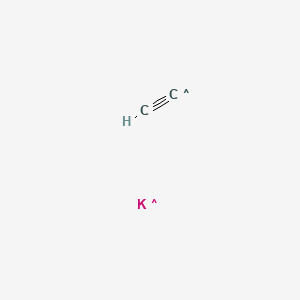
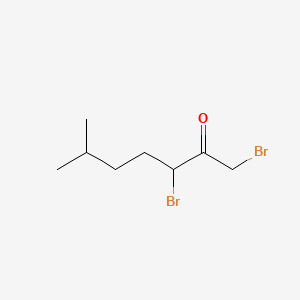
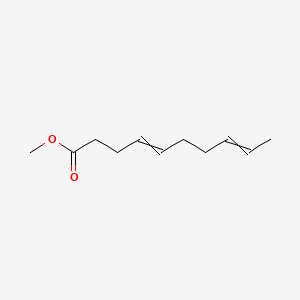
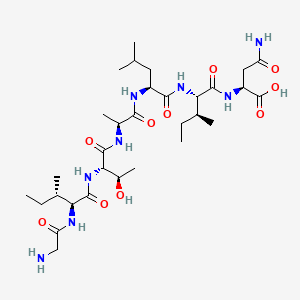
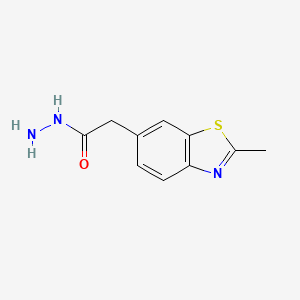
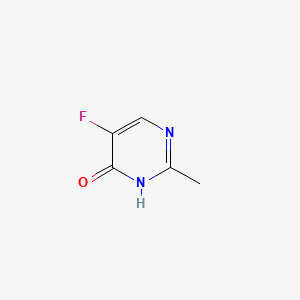
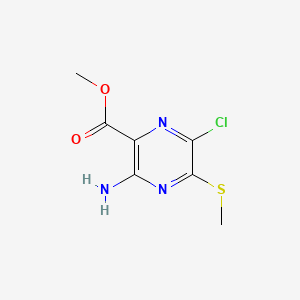
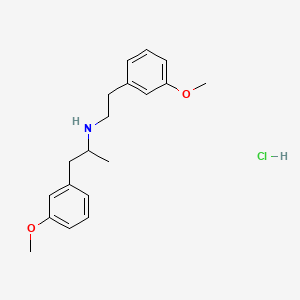
![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)
